molecular formula C11H12N2OS B2757875 4,5-dihydro-1H,3H-[1,4]thiazepino[4,3-a]benzimidazol-4-ol CAS No. 55393-03-8

4,5-dihydro-1H,3H-[1,4]thiazepino[4,3-a]benzimidazol-4-ol

Cat. No.: B2757875
CAS No.: 55393-03-8
M. Wt: 220.29
InChI Key: OFGGNXUYOOTKGC-UHFFFAOYSA-N
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Description

4,5-dihydro-1H,3H-[1,4]thiazepino[4,3-a]benzimidazol-4-ol is a heterocyclic compound that features a unique fusion of a thiazepine ring with a benzimidazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1H,3H-[1,4]thiazepino[4,3-a]benzimidazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylphenol or 3-methoxythiophenol with bromoacetonitrile to form cyanomethyl ethers, which are then subjected to cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable cyclization reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-1H,3H-[1,4]thiazepino[4,3-a]benzimidazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-dihydro-1H,3H-[1,4]thiazepino[4,3-a]benzimidazol-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H,3H-[1,4]thiazepino[4,3-a]benzimidazol-4-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may interact with the GABA_A receptor or other neurotransmitter receptors, leading to anxiolytic or analgesic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrahydro-1,4-benzoxazepines
  • 2,3,4,5-Tetrahydro-1,4-benzothiazepines
  • 2,3,4,5-Tetrahydro-[1,3]diazepino[1,2-a]benzimidazole

Uniqueness

4,5-dihydro-1H,3H-[1,4]thiazepino[4,3-a]benzimidazol-4-ol is unique due to its specific fusion of a thiazepine ring with a benzimidazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1,3,4,5-tetrahydro-[1,4]thiazepino[4,3-a]benzimidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-8-5-13-10-4-2-1-3-9(10)12-11(13)7-15-6-8/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGGNXUYOOTKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSCC2=NC3=CC=CC=C3N21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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